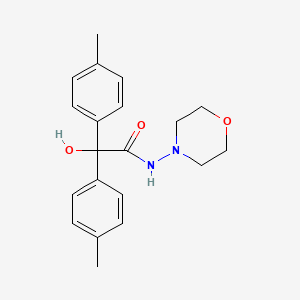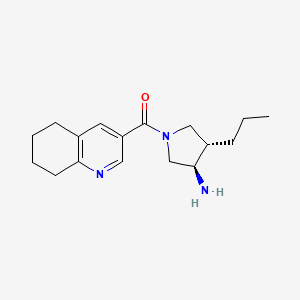![molecular formula C13H18ClNO B5622781 1-[2-(3-chlorophenoxy)ethyl]piperidine](/img/structure/B5622781.png)
1-[2-(3-chlorophenoxy)ethyl]piperidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis The synthesis of compounds related to 1-[2-(3-chlorophenoxy)ethyl]piperidine involves various methodologies. For instance, a compound was synthesized via Knoevenagel condensation reaction of 4-chlorobenzaldehyde and ethyl acetoacetate, using piperidine and trifluoroacetic acid as catalysts under reflux conditions in benzene, indicating the versatility of piperidine in synthetic chemistry (Kumar et al., 2016). Additionally, the one-pot three-component reaction involving salicylaldehyde, diethyl malonate, and piperidine showcases the compound's utility in creating complex molecules with potential biological activities (Khan et al., 2013).
Molecular Structure Analysis The molecular and crystal structures of related piperidine derivatives have been elucidated through X-ray diffraction analysis, highlighting the influence of intramolecular and intermolecular hydrogen bonds on the conformation and packing of molecules in crystals. This structural flexibility and the formation of noncentrosymmetric and polysystem crystals emphasize the complex nature of these molecules (Kuleshova & Khrustalev, 2000).
Chemical Reactions and Properties Chemical reactions involving piperidine derivatives can lead to a variety of outcomes depending on the reaction conditions. For example, the cyclization reaction of N-(4-chlorophenyl)-β-alanine with piperidine as a catalyst yielded ethyl 1-(4-chlorophenyl)-2-methyl-4-oxo-1,4,5,6-tetrahydropyridine-3-carboxylate, demonstrating the catalytic versatility of piperidine in synthesizing heterocyclic compounds (Anusevičius et al., 2014).
Physical Properties Analysis The physical properties of piperidine derivatives, including their crystal and molecular structures, are crucial for understanding their potential applications. The investigation into the structure of (E)-methyl 3-(2-hydroxyphenyl)-2-(piperidine-1carbonyl)acrylate, for example, provides insights into the molecular interactions that stabilize the compound, which is essential for predicting its behavior in various environments (Khan et al., 2013).
Chemical Properties Analysis The chemical properties of piperidine derivatives, including reactivity and stability, are influenced by their molecular structure. Studies on compounds such as ethyl 2-(4-chlorobenzylidene)-3-oxobutanoate, reveal how specific functional groups and molecular conformations affect their antimicrobial and antioxidant susceptibilities, indicating the potential for diverse applications in chemical and biological contexts (Kumar et al., 2016).
properties
IUPAC Name |
1-[2-(3-chlorophenoxy)ethyl]piperidine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18ClNO/c14-12-5-4-6-13(11-12)16-10-9-15-7-2-1-3-8-15/h4-6,11H,1-3,7-10H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEFAJVJOQVQPBW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)CCOC2=CC(=CC=C2)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.74 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-{1-[(1-ethyl-1H-benzimidazol-2-yl)methyl]-3-piperidinyl}-N-methyl-N-(1-methyl-4-piperidinyl)propanamide](/img/structure/B5622700.png)

![N-(4-isopropylphenyl)-2-[3-(3-methoxyphenyl)-6-oxo-1(6H)-pyridazinyl]acetamide](/img/structure/B5622707.png)
phosphinic acid](/img/structure/B5622712.png)

![N'-{(3S*,4R*)-4-isopropyl-1-[3-(6-methyl-2-oxo-1(2H)-pyridinyl)propanoyl]-3-pyrrolidinyl}-N,N-dimethylurea](/img/structure/B5622733.png)
![2-benzyl-9-L-histidyl-2,9-diazaspiro[5.5]undecan-3-one dihydrochloride](/img/structure/B5622741.png)
![ethyl 5'-[(3-methylbutanoyl)amino]-2,3'-bithiophene-4'-carboxylate](/img/structure/B5622743.png)

![N-(3-chlorobenzyl)-3-{1-[(1-methyl-1H-pyrrol-2-yl)carbonyl]piperidin-4-yl}propanamide](/img/structure/B5622767.png)
![3-[(3R*,4S*)-4-morpholin-4-yl-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidin-3-yl]propanoic acid](/img/structure/B5622784.png)
![1-[4-(4-morpholinylsulfonyl)phenyl]-2-pyrrolidinone](/img/structure/B5622787.png)
![5-{[(6-chloro-1,3-benzodioxol-5-yl)methyl]thio}-1,3,4-thiadiazol-2-amine](/img/structure/B5622793.png)
![N-(2-methoxyethyl)-3-({1-[(2-methyl-1H-pyrrol-3-yl)carbonyl]piperidin-4-yl}oxy)benzamide](/img/structure/B5622799.png)